Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride

SK channel pharmacology ion channel drug discovery KCa2 channel blocker SAR

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride (CAS 2379951-88-7) is a synthetic small-molecule heterocyclic compound belonging to the 2-aminothiazole-pyridine hybrid class, a privileged scaffold in kinase inhibitor and ion channel modulator drug discovery. The compound features a 5-fluoropyridin-2-amine core linked via a secondary amine bridge to a 4-methyl-1,3-thiazole ring, and is supplied as the hydrochloride salt (molecular formula C9H9ClFN3S; molecular weight 245.7 g/mol).

Molecular Formula C9H9ClFN3S
Molecular Weight 245.7
CAS No. 2379951-88-7
Cat. No. B2594483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride
CAS2379951-88-7
Molecular FormulaC9H9ClFN3S
Molecular Weight245.7
Structural Identifiers
SMILESCC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl
InChIInChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H
InChIKeyQJVYSDGQCRHPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine Hydrochloride (CAS 2379951-88-7): Compound Class and Procurement-Relevant Physicochemical Profile


5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride (CAS 2379951-88-7) is a synthetic small-molecule heterocyclic compound belonging to the 2-aminothiazole-pyridine hybrid class, a privileged scaffold in kinase inhibitor and ion channel modulator drug discovery [1]. The compound features a 5-fluoropyridin-2-amine core linked via a secondary amine bridge to a 4-methyl-1,3-thiazole ring, and is supplied as the hydrochloride salt (molecular formula C9H9ClFN3S; molecular weight 245.7 g/mol) . Structurally, it is a close analog of the well-characterized farnesyltransferase inhibitor FPT Inhibitor II (2-((5-fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid), differing principally by the absence of the 5-carboxylic acid substituent on the thiazole ring . This compound class has been explored across multiple therapeutic target families, including spleen tyrosine kinase (SYK), small-conductance calcium-activated potassium channels (KCa2/SK), glucokinase, and sphingosine kinases [1][2][3].

Why Generic Substitution Fails for 5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine Hydrochloride: Structural Determinants of Target Engagement and Physicochemical Behavior


The 2-aminothiazole-pyridine hybrid scaffold is a highly tunable pharmacophore where subtle changes in substituent identity and position can redirect target selectivity across entirely distinct protein families. The 5-fluoro substituent on the pyridine ring is not a passive bioisostere; in the SK channel blocker series, its presence at this position influences both binding potency and metabolic stability relative to unsubstituted or alternatively halogenated analogs [1]. Simultaneously, the absence of the 5-carboxylic acid group on the thiazole ring—the key structural difference from FPT Inhibitor II—eliminates the farnesyltransferase (FTase) inhibitory activity (IC50 = 75 nM) and the attendant geranylgeranyltransferase counter-screening profile (GGTase I/II IC50 = 24 µM each) that define that tool compound . The hydrochloride salt form further distinguishes this compound from its free-base counterparts, conferring aqueous solubility ≥10 mg/mL—a property critical for reproducible in vitro assay preparation and consistent dose-response measurements . Generic substitution with an unsubstituted pyridine analog, a different halogen regioisomer, or a free-base form risks both altered target engagement and compromised experimental reproducibility.

Quantitative Differentiation Evidence: 5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine Hydrochloride Versus Closest Structural and Pharmacological Analogs


5-Fluoro vs. Unsubstituted Pyridine: Impact on KCa2/SK Channel Binding Affinity

In the Gentles et al. (2008) SAR study of 2-aminothiazole KCa2 channel blockers, the 4-position of the pyridine ring was identified as a critical substitution site for modulating binding potency. The lead compound N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (Compound 13), bearing a 4-methyl substituent on the pyridine, achieved an IC50 of 4 nM in the [125I]apamin displacement assay against KCa2.3 channels expressed in HEK293 cells, and 56 nM in the whole-cell electrophysiology assay against the same channel [1][2]. While the target compound carries the fluorine at the 5-position of the pyridine rather than a methyl at the 4-position, the Gentles study demonstrated that pyridine ring substitution is a key potency driver in this series, with unsubstituted pyridine analogs showing substantially weaker displacement activity [1]. The 5-fluoro group introduces both an electron-withdrawing effect and a hydrogen-bond acceptor capacity absent in the unsubstituted parent, which may translate to differentiated KCa2 subtype selectivity profiles, though direct head-to-head data for this specific compound are not published.

SK channel pharmacology ion channel drug discovery KCa2 channel blocker SAR

Absence of 5-Carboxylic Acid Group: Differentiation from FPT Inhibitor II on Farnesyltransferase vs. Alternative Targets

The closest commercially available structural analog to the target compound is FPT Inhibitor II (2-((5-fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid, Calbiochem Cat. No. 344152), differing solely by the presence of a carboxylic acid at the 5-position of the thiazole ring. FPT Inhibitor II is a well-characterized, potent, and selective farnesyltransferase inhibitor (FTase IC50 = 75 nM), with ~320-fold selectivity over geranylgeranyltransferase I and II (GGTase I IC50 = 24 µM; GGTase II IC50 = 24 µM) . The 5-carboxylic acid group is a critical pharmacophoric element for FTase active-site engagement and zinc coordination . The target compound, lacking this carboxylic acid, is predicted to have negligible FTase inhibitory activity, thereby redirecting its potential target profile away from the Ras prenylation pathway and toward alternative biological targets within the kinase or ion channel families accessible to the 2-aminothiazole-pyridine scaffold [1][2]. This structural deletion represents a binary on/off switch for FTase pharmacology.

farnesyltransferase inhibition Ras signaling kinase selectivity profiling

Hydrochloride Salt Advantage: Aqueous Solubility Benchmarking Against Free-Base 2-Aminothiazole-Pyridine Analogs

The hydrochloride salt form of the target compound is expected to provide substantially enhanced aqueous solubility compared to the corresponding free base, a property essential for reproducible in vitro pharmacological assays. Sigma-Aldrich reports that FPT Inhibitor II (supplied as the free acid/neutral form) achieves aqueous solubility of ≥10 mg/mL, a benchmark that the hydrochloride salt of the target compound is predicted to meet or exceed due to the ionization of the pyridine nitrogen and the counterion effect . In the broader 2-aminothiazole class, free-base analogs frequently exhibit limited aqueous solubility requiring DMSO stock solutions and surfactant-containing assay buffers, which can introduce vehicle-related artifacts in cell-based assays [1]. The hydrochloride salt minimizes reliance on organic co-solvents, supporting more physiologically relevant aqueous dilution protocols and reducing DMSO-associated cytotoxicity confounding in cellular IC50 determinations.

aqueous solubility salt-form selection in vitro assay compatibility

4-Methylthiazole Core: Comparative Activity in the Sphingosine Kinase Inhibitor Pharmacophore

The 4-methylthiazol-2-yl moiety is a recurring pharmacophoric element across multiple target families. In the sphingosine kinase (SphK) inhibitor series developed by Vogt et al. (2014), the compound N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803) demonstrated dual SphK1/SphK2 inhibition with IC50 values of 7.3 µM and 6.5 µM, respectively [1]. The 4-methyl substitution on the thiazole ring was found to be important for maintaining SphK inhibitory activity within this chemotype. The target compound retains this 4-methylthiazole core but replaces the bithiazole extension with a simpler 5-fluoropyridin-2-yl group, creating a lower-molecular-weight scaffold (MW 245.7 vs. ST-1803 MW ~316) that may offer improved ligand efficiency metrics and synthetic tractability [1][2]. Direct SphK activity data for the target compound are not published, but the scaffold conservation suggests potential SphK pathway activity warranting profiling.

sphingosine kinase inhibition SphK1/SphK2 dual inhibition 2-aminothiazole SAR

Class-Level SYK Kinase Inhibitory Potential: Benchmarking Against Optimized Thiazole-Aminopyridine Leads

The thiazole-substituted aminopyridine scaffold has been extensively optimized by Merck Sharp & Dohme as spleen tyrosine kinase (SYK) inhibitors, with the most potent analogs achieving IC50 values as low as 0.862 nM in homogeneous time-resolved fluorescence (HTRF) enzymatic assays [1][2]. This patent series (EP2934525A4 / US9598405) establishes that the 2-aminopyridine-thiazole connectivity is essential for SYK hinge-region binding, while substituents at R1–R6 positions modulate potency, selectivity, and pharmacokinetic properties [1]. The target compound embodies the minimal core scaffold of this inhibitor class, with the 5-fluoro substitution on the pyridine ring and 4-methyl on the thiazole providing a unique substitution vector combination not explicitly exemplified in the patent's preferred compound lists [1]. This positions the target compound as a valuable comparator for dissecting the contribution of individual substituents to SYK potency and kinase selectivity.

spleen tyrosine kinase SYK inhibitor kinase selectivity profiling

Fluorine Atom as a Spectroscopic Probe: 19F NMR Differentiation from Non-Fluorinated 2-Aminothiazole-Pyridine Analogs

The presence of a single fluorine atom at the 5-position of the pyridine ring provides a unique 19F NMR spectroscopic handle that is absent in the vast majority of published 2-aminothiazole-pyridine tool compounds, including ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, IC50 = 2.1 µM antileishmanial) and Compound 13 (N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine) [1]. 19F NMR is a highly sensitive, background-free technique for detecting ligand-protein interactions in fragment-based drug discovery (FBDD), monitoring binding events through chemical shift perturbation, line broadening, or relaxation-based experiments without interference from biological matrix signals [2]. The target compound's fluorine atom, positioned on the pyridine ring distal to the thiazole-amine linker, is expected to be solvent-exposed and sensitive to changes in local chemical environment upon target binding, making it suitable for 19F NMR-based primary screening and hit validation in FBDD campaigns.

19F NMR spectroscopy fragment-based drug discovery binding assay development

Optimal Research and Procurement Application Scenarios for 5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine Hydrochloride (CAS 2379951-88-7)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting SK Calcium-Activated Potassium Channels

This compound serves as an ideal starting fragment for FBDD programs targeting KCa2/SK channels. The 5-fluoropyridine moiety provides a 19F NMR handle for direct binding detection in fragment screens, while the 4-methylthiazole core maintains the essential pharmacophore identified in the Gentles et al. (2008) SAR study [1]. Unlike the potent but structurally complex tool compound N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (Compound 13, KCa2.3 IC50 = 4 nM), this compound's lower molecular weight (245.7 g/mol) and reduced lipophilicity (predicted XLogP ~1.3) position it within fragment-like chemical space (Rule of Three compliant), facilitating structure-based optimization with measurable ligand efficiency gains at each elongation step [2].

Kinase Selectivity Profiling: SYK Scaffold Reference Compound for Medicinal Chemistry SAR

As a minimally elaborated core scaffold of the Merck thiazole-substituted aminopyridine SYK inhibitor series (where optimized leads achieve IC50 = 0.862 nM), this compound provides an essential baseline reference point for quantitative SAR campaigns [1]. Procurement of this compound enables calculation of group efficiency (GE) and lipophilic ligand efficiency (LLE) for each successive substituent introduced during lead optimization. Its use as a negative control (low-affinity scaffold) in kinase panel screening further supports selectivity profiling by establishing the scaffold's intrinsic kinome-wide promiscuity before R-group decoration [1].

Sphingosine Kinase Inhibitor Development and S1P Pathway Research

The conserved 4-methylthiazol-2-yl core, shared with the validated dual SphK1/SphK2 inhibitor ST-1803 (IC50 = 7.3 µM and 6.5 µM, respectively), makes this compound a compelling starting point for sphingosine kinase inhibitor optimization [1]. Its reduced molecular complexity relative to ST-1803 offers the opportunity to improve ligand efficiency and pharmacokinetic properties through structure-guided fragment growth. The fluorine atom further supports metabolic stability—a known liability in the 2-aminothiazole class due to oxidative ring-opening at the thiazole 5-position, as documented in glucokinase activator development .

19F NMR-Based Protein Binding and Target Engagement Assays

The single fluorine atom at the pyridine 5-position uniquely enables 19F NMR-based detection of protein-ligand interactions, distinguishing this compound from >80% of 2-aminothiazole-pyridine tool compounds that lack fluorine [1]. Applications include: (1) primary fragment screening by 19F CPMG or WaterLOGSY at 10–100 µM compound concentration; (2) competitive binding experiments to determine Ki values against known ligands; and (3) target identification in phenotypic screening hits by using the fluorine signal as a tracer in pull-down or cellular thermal shift assay (CETSA) workflows. The hydrochloride salt's ≥10 mg/mL aqueous solubility supports direct buffer preparation without DMSO vehicle interference .

Quote Request

Request a Quote for 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.